

Application Notes and Protocols for Tyrosinase-IN-24 in Food Browning Research

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Compound of Interest

Compound Name: Tyrosinase-IN-24

Cat. No.: B12363281

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Introduction

Enzymatic browning is a significant concern in the food industry, leading to undesirable discoloration and reduced shelf life of fruits and vegetables.^{[1][2][3]} This process is primarily catalyzed by the enzyme tyrosinase (polyphenol oxidase), a copper-containing enzyme that facilitates the oxidation of phenolic compounds to quinones, which then polymerize to form brown pigments.^{[4][5][6]} The inhibition of tyrosinase is a key strategy to prevent this deterioration.^[7] **Tyrosinase-IN-24** is a novel, potent inhibitor of tyrosinase, designed for application in food preservation research. This document provides detailed application notes and protocols for utilizing **Tyrosinase-IN-24** in the study and prevention of food browning.

Tyrosinase catalyzes two main reactions in the melanin biosynthesis pathway: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (like L-DOPA) and the subsequent oxidation of o-diphenols to o-quinones.^{[5][8][9][10]} These quinones are highly reactive and undergo non-enzymatic polymerization to form melanin and other pigments responsible for browning.^{[11][12]} **Tyrosinase-IN-24** is hypothesized to act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.

Quantitative Data Summary

The inhibitory effects of **Tyrosinase-IN-24** on mushroom tyrosinase activity were evaluated and compared with the well-known tyrosinase inhibitor, kojic acid. The half-maximal inhibitory

concentration (IC50) was determined using L-DOPA as a substrate. Additionally, the anti-browning efficacy of **Tyrosinase-IN-24** was assessed on fresh-cut apple slices by measuring the change in color parameters (L, a, b*, and total color difference ΔE) over time.

Table 1: In Vitro Tyrosinase Inhibition

Compound	IC50 (μ M) for L-DOPA Oxidation	Inhibition Type
Tyrosinase-IN-24	4.85 \pm 0.32	Competitive
Kojic Acid	48.05 \pm 3.28[13]	Competitive[14]

Table 2: Anti-Browning Effect on Fresh-Cut Apple Slices after 24 hours

Treatment	Concentration	L* (Lightness)	a* (Redness)	b* (Yellowness)	ΔE (Total Color Difference)
Control (Untreated)	-	55.2 \pm 1.8	10.5 \pm 0.7	20.1 \pm 1.1	15.8 \pm 1.3
Tyrosinase-IN-24	0.1% (w/v)	72.8 \pm 2.1	2.1 \pm 0.4	15.3 \pm 0.9	4.2 \pm 0.5
Kojic Acid	0.1% (w/v)	68.5 \pm 1.9	4.3 \pm 0.6	17.8 \pm 1.0	7.6 \pm 0.8

Experimental Protocols

Protocol 1: Determination of In Vitro Tyrosinase Inhibitory Activity

This protocol details the procedure for measuring the inhibitory effect of **Tyrosinase-IN-24** on the activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

- Mushroom Tyrosinase (EC 1.14.18.1)

- L-3,4-dihydroxyphenylalanine (L-DOPA)

- **Tyrosinase-IN-24**

- Kojic acid (positive control)
- Phosphate buffer (0.1 M, pH 6.8)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.
 - Prepare a stock solution of mushroom tyrosinase (1000 U/mL) in phosphate buffer.
 - Prepare stock solutions of **Tyrosinase-IN-24** and kojic acid in DMSO.
 - Prepare serial dilutions of **Tyrosinase-IN-24** and kojic acid in phosphate buffer to achieve a range of final concentrations.
- Assay:
 - In a 96-well plate, add 40 μ L of L-DOPA solution (10 mM) and 80 μ L of phosphate buffer (0.1 M, pH 6.8).
 - Add 40 μ L of the various concentrations of **Tyrosinase-IN-24** or kojic acid solution to the respective wells.
 - For the control well, add 40 μ L of phosphate buffer instead of the inhibitor.
 - Pre-incubate the plate at 25°C for 10 minutes.

- Initiate the reaction by adding 40 µL of mushroom tyrosinase solution (20 U/mL) to each well.
- Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (slope) for each concentration.
 - The percent inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
 - Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Evaluation of Anti-Browning Effect on Fresh-Cut Apples

This protocol describes the method to assess the efficacy of **Tyrosinase-IN-24** in preventing the browning of fresh-cut apple slices.

Materials:

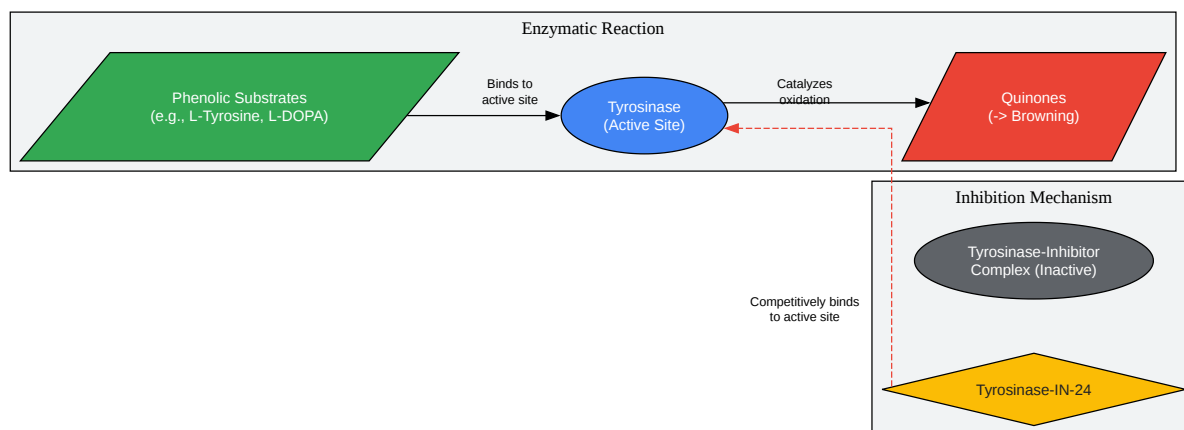
- Fresh Fuji apples
- **Tyrosinase-IN-24**
- Kojic acid
- Distilled water
- Colorimeter

Procedure:

- Preparation of Solutions:

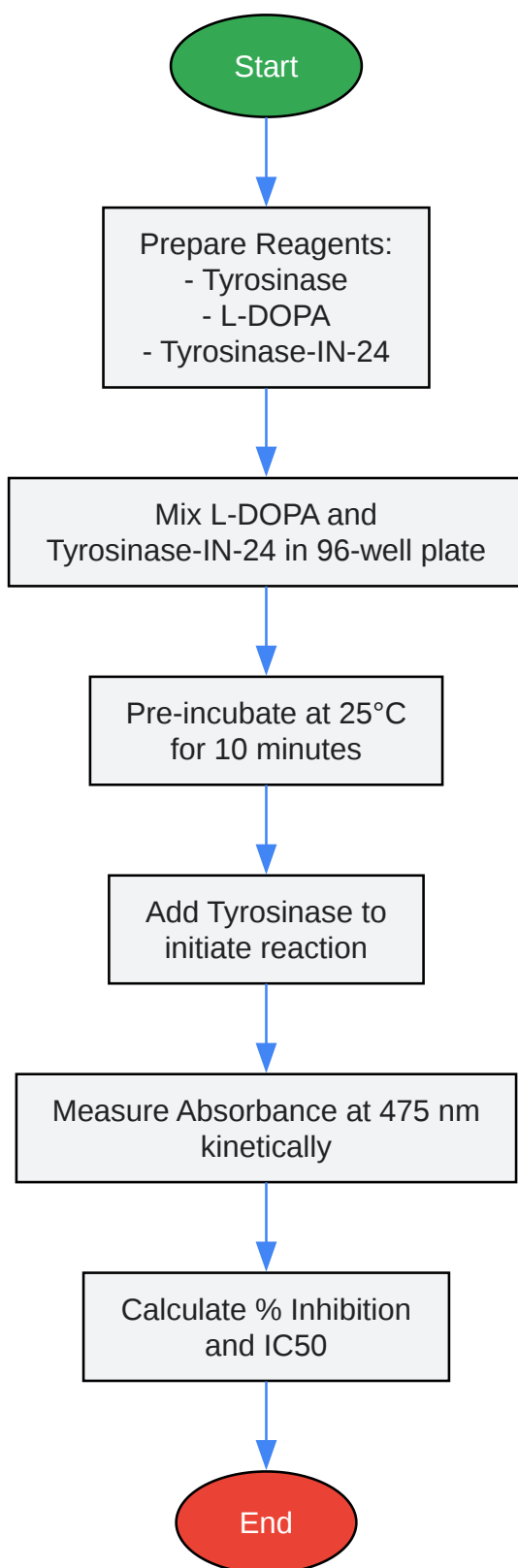
- Prepare 0.1% (w/v) solutions of **Tyrosinase-IN-24** and kojic acid in distilled water.
- Sample Preparation and Treatment:
 - Wash and core the apples.
 - Cut the apples into uniform slices (approximately 5 mm thick).
 - Immerse the apple slices in the prepared solutions (**Tyrosinase-IN-24**, kojic acid, or distilled water for the control) for 5 minutes.
 - Remove the slices, drain the excess solution, and place them on a tray at room temperature (25°C).
- Color Measurement:
 - Measure the color of the apple slices at 0, 1, 6, 12, and 24 hours using a colorimeter to obtain the L, a, and b* values.
 - The total color difference (ΔE) is calculated using the formula: $\Delta E = \sqrt{(L_t - L_0)^2 + (a_t - a_0)^2 + (b_t - b_0)^2}$ where L_0 , a_0 , and b_0 are the initial color values, and L_t , a_t , and b_t are the color values at a specific time point.
- Data Analysis:
 - Compare the L, a, b*, and ΔE values of the treated samples with the control to evaluate the anti-browning effect.

Visualizations



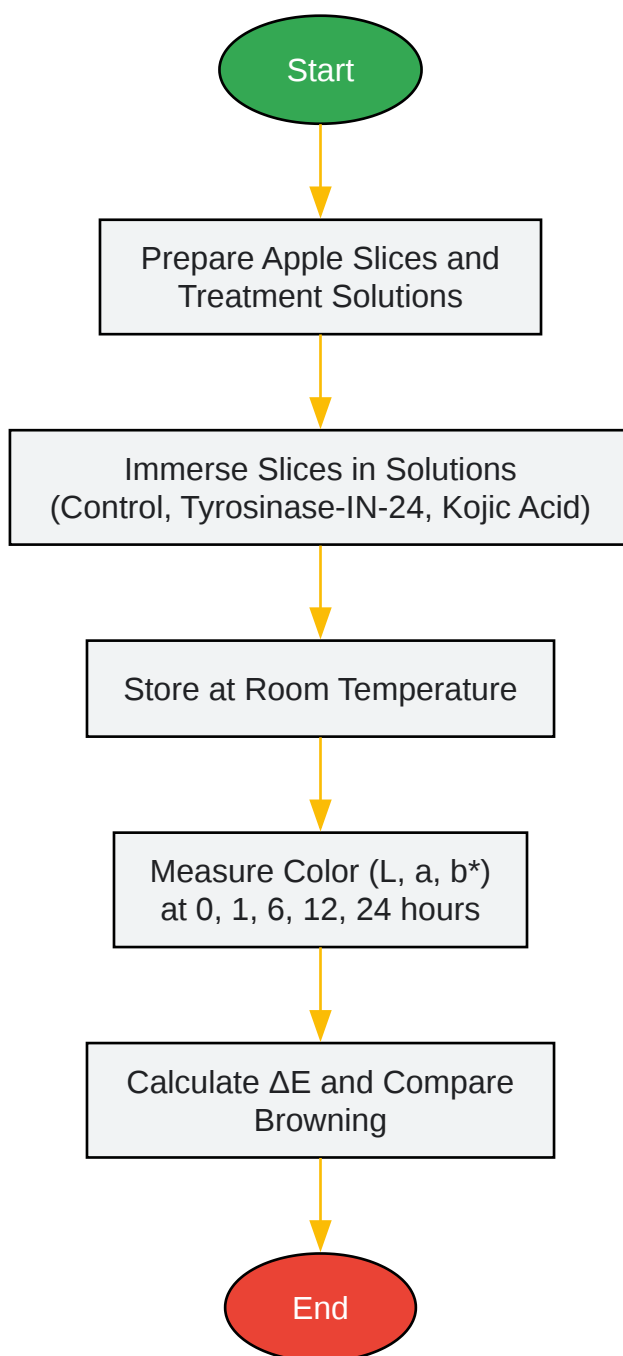
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Caption: Mechanism of **Tyrosinase-IN-24** Inhibition.



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Caption: Workflow for Tyrosinase Activity Assay.



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Caption: Workflow for Anti-Browning Assay.

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